Lerimazoline - 54765-26-3

Lerimazoline

Catalog Number: EVT-273095
CAS Number: 54765-26-3
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lerimazoline, also known as Trimazoline, Trimizoline and ST-71, is a chemical that is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits secretion of nasal mucus. It causes hypertension.
Source and Classification

Lerimazoline is synthesized from basic chemical precursors through various organic synthesis methods. It is classified under the category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. Specifically, it targets alpha-adrenergic receptors, leading to vasoconstriction and reduced blood flow to the nasal mucosa, thereby decreasing swelling and congestion.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lerimazoline typically involves several steps that include the formation of key intermediates. Commonly employed methods include:

  1. Alkylation Reactions: These reactions involve the introduction of alkyl groups to form the core structure of Lerimazoline.
  2. Reduction Reactions: Reduction processes are crucial for converting certain functional groups into amines, which are essential for the biological activity of the compound.
  3. Cyclization: This step helps in forming the imidazoline ring, a critical component of the Lerimazoline structure.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Lerimazoline has a complex molecular structure characterized by its imidazoline ring. The molecular formula is C12H14N2C_{12}H_{14}N_2, with a molecular weight of approximately 198.25 g/mol. The structural representation includes:

  • An imidazoline ring
  • A phenyl group attached to a side chain containing nitrogen atoms

The three-dimensional conformation of Lerimazoline allows it to effectively interact with adrenergic receptors, which is essential for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Lerimazoline participates in various chemical reactions that can modify its structure or enhance its efficacy:

  1. Acylation: This reaction can introduce acyl groups to modify the compound's solubility and stability.
  2. Hydrogenation: Used to saturate double bonds within the molecule, potentially altering its pharmacokinetic properties.
  3. Oxidation: Can be employed to introduce functional groups that may enhance receptor binding affinity.

These reactions not only contribute to synthetic versatility but also allow for the development of analogs with improved therapeutic profiles.

Mechanism of Action

Process and Data

Lerimazoline operates primarily through agonistic action on alpha-1 adrenergic receptors located in the smooth muscle of blood vessels in the nasal mucosa. The mechanism involves:

  1. Vasoconstriction: Activation of these receptors leads to constriction of blood vessels, reducing blood flow and consequently minimizing edema in nasal tissues.
  2. Decreased Mucosal Secretion: By reducing vascular permeability, Lerimazoline helps decrease secretions associated with inflammation and congestion.

This dual action effectively alleviates symptoms associated with conditions such as allergic rhinitis and sinusitis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lerimazoline exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which aids in formulation development.
  • Melting Point: The melting point is around 130-135 °C, indicating good thermal stability.

These properties are crucial for its formulation into effective pharmaceutical products.

Applications

Scientific Uses

Lerimazoline is primarily used in medical applications as a topical decongestant for nasal congestion relief. Its effectiveness makes it suitable for:

  • Nasal Sprays: Commonly found in over-the-counter products aimed at providing quick relief from nasal congestion due to colds or allergies.
  • Ophthalmic Solutions: Occasionally used in eye drops for treating redness caused by minor irritations due to its vasoconstrictive properties.

Research continues into potential new applications within other therapeutic areas, leveraging its pharmacological profile to address additional medical needs.

Introduction to Lerimazoline: Context and Significance

Historical Development and Pharmacological Classification

Lerimazoline emerged during the mid-20th century expansion of synthetic sympathomimetics. Pharmacologically, it belongs to the imidazoline class of decongestants, distinct from sympathomimetic amines (e.g., phenylephrine). This classification reflects its structural backbone—an imidazoline ring linked to an aromatic group—which facilitates interaction with adrenergic and serotonergic receptors [2] [3] [9]. Traditional pharmacological texts categorize it as an α-adrenergic receptor agonist due to its primary vasoconstrictive effects on nasal vasculature [9]. However, contemporary research reveals a more complex polypharmacology, positioning lerimazoline as an "atypical" decongestant with unique receptor-binding profiles [3].

Table 1: Pharmacological Classification of Lerimazoline Relative to Common Decongestants

CompoundChemical ClassPrimary Receptor TargetsVasoconstrictive Efficacy
LerimazolineImidazolineα1-AR, 5-HT1A, 5-HT1D, 5-HT2AModerate (40–55% of phenylephrine max)
OxymetazolineImidazolineα1/α2-AR, 5-HT2BHigh
XylometazolineImidazolineα1/α2-ARHigh
PhenylephrineSympathomimetic amineα1-ARHigh

Role in Sympathomimetic Drug Research and Clinical Applications

Lerimazoline’s primary clinical application is as a topical nasal decongestant, typically at concentrations of 2.1 × 10⁻⁶ M (pediatric) and 6.3 × 10⁻⁶ M (adult) [3]. Its efficacy stems from vasoconstriction of nasal mucosal blood vessels, reducing edema and mucus secretion. Mechanistically, lerimazoline exhibits a multifaceted receptor interaction profile:

  • Adrenergic Activity: Moderate affinity for α1-adrenoceptors (Ki = 6,656 nM), explaining its vasoconstrictive effects [3].
  • Serotonergic Activity: High affinity for 5-HT1A (Ki = 162.5 nM) and 5-HT1D receptors (Ki = 72 nM), with lower affinity for 5-HT2A (Ki = 4,202 nM) and 5-HT1B (Ki = 3,480 nM) receptors [3] [6]. This distinguishes it from classical decongestants and links it to vascular modulation pathways beyond adrenoceptors.

In isolated rat aortic rings, lerimazoline induces contractions reaching 40–55% of the maximal response to phenylephrine. This effect is suppressed by methiothepin (a non-selective 5-HT antagonist) and ketanserin (5-HT2A antagonist), implicating serotonergic receptors in its contractile mechanism [3] [7]. Notably, lerimazoline’s interaction with phenylephrine reveals complex pharmacodynamic crosstalk: low lerimazoline concentrations (10⁻⁷ M) potentiate phenylephrine-induced contractions, while high concentrations (≥10⁻⁴ M) paradoxically suppress them via nitric oxide (NO) and K⁺-channel activation [7].

Research Gaps and Unresolved Mechanistic Questions

Despite six decades of use, lerimazoline’s pharmacological profile remains incompletely characterized. Key research gaps include:

  • Receptor Polypharmacology: The functional significance of lerimazoline’s high 5-HT1A/1D affinity in vascular tissues is unclear. While rat aorta studies suggest 5-HT2A involvement, human nasal vasculature may express different receptor subtypes [3].
  • NO and K⁺-Channel Modulation: Lerimazoline’s attenuation of phenylephrine contractions at high concentrations involves NO synthase (NOS) and K⁺-channels, as evidenced by reversal with L-NAME (NOS inhibitor) and tetraethylammonium (K⁺-channel blocker) [7]. However, the precise signaling cascades remain undefined.
  • Species-Specific Discrepancies: Most mechanistic data derive from rodent models (e.g., rat aorta, rabbit saphenous vein). Human nasal tissue responses may differ due to variations in receptor density or coupling efficiency [3] [4].
  • Methodological Limitations: Existing studies predominantly use in vitro systems. The absence of in vivo pharmacokinetic data or receptor occupancy studies in relevant tissues constitutes a significant contextual gap [4] [7].

Table 2: Key Research Gaps in Lerimazoline Pharmacology

Research Gap CategorySpecific Unresolved QuestionsPotential Experimental Approaches
Receptor SpecificityRole of 5-HT1A/1D in nasal decongestion vs. systemic effectsRadioligand binding in human nasal mucosa
Signal TransductionDownstream effectors of NO/K⁺-channel modulationKnockout models of eNOS or K⁺-channel subunits
Translational RelevanceDisconnect between rodent aortic and human nasal responsesEx vivo contractility studies in human tissue
PolypharmacologyContribution of multiple receptors to clinical efficacySelective receptor antagonists in clinical trials

Properties

CAS Number

54765-26-3

Product Name

Lerimazoline

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

InChI

InChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15)

InChI Key

DUHARNKZLBMPBS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CC2=NCCN2)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)-
homocysteine-thiolactone-2-chloronicotinamide
ST 71
ST-71
ST71

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=NCCN2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.